molecular formula C26H26N4O7S3 B2939960 (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-36-8

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2939960
CAS No.: 865248-36-8
M. Wt: 602.7
InChI Key: VCSYBAQIJXTASF-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzothiazole derivative featuring a sulfamoyl group at the 6-position of the benzothiazole ring and a substituted benzoyl imino moiety. Its structure has likely been confirmed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, as seen in related compounds .

Properties

IUPAC Name

ethyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O7S3/c1-3-37-24(31)17-30-22-14-13-21(39(27,33)34)15-23(22)38-26(30)28-25(32)19-9-11-20(12-10-19)40(35,36)29(2)16-18-7-5-4-6-8-18/h4-15H,3,16-17H2,1-2H3,(H2,27,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSYBAQIJXTASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C26H26N4O7S3
  • Molecular Weight : 602.7 g/mol
  • CAS Number : 865248-36-8

The structure can be described as a complex hybrid featuring a benzothiazole moiety, which is often associated with various biological activities, particularly in antimicrobial and anticancer research.

Target Identification

Currently, the specific biological targets of (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate remain unidentified. However, it is hypothesized that the compound may interact with biological macromolecules through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

Biochemical Pathways

Due to the lack of target identification, the exact biochemical pathways affected by this compound are not well characterized. However, compounds with structural similarities often influence multiple pathways involving protein interactions and enzymatic activities.

Antioxidant Activity

Benzothiazole derivatives are also noted for their antioxidant capabilities. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Synthesis and Antibacterial Activities : A study synthesized several benzothiazole derivatives and tested their antibacterial effects, revealing significant activity against various bacterial strains . The findings suggest that modifications in the benzothiazole structure can enhance antimicrobial efficacy.
  • Antioxidant Properties : Another research highlighted the antioxidant activity of related compounds through various assays, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in animal models of neurodegenerative diseases . These findings indicate that (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may also have implications in neuropharmacology.

Comparison with Similar Compounds

2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide

  • Structure : Features a benzo[d]thiazole core with a sulfamoylphenyl acetamide side chain.
  • Key Differences : Replaces the ethyl acetate group in the target compound with an acetamide linkage. The 5,6-dimethyl substitution on the benzothiazole ring alters steric and electronic properties compared to the sulfamoyl group at the 6-position in the target compound.

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

  • Structure: Shares the benzothiazole core and ethyl acetate side chain but substitutes the 6-sulfamoyl group with bromine and the benzoyl imino group with a methylsulfonyl-substituted benzoyl.
  • Key Differences: Bromine at the 6-position increases molecular weight (497.4 g/mol vs. The methylsulfonyl group may alter solubility and metabolic stability compared to the N-benzyl-N-methylsulfamoyl group .
  • Synthetic Relevance : Brominated analogs like this are intermediates for further functionalization via Suzuki-Miyaura coupling .

Sulfamoyl-Containing Compounds

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

  • Structure : Contains a sulfamoylbenzoylurea group attached to a triazine ring.
  • Key Differences : While both the target compound and sulfonylureas feature sulfamoyl groups, the latter’s triazine ring and urea linkage are distinct.
  • Functional Comparison : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, suggesting that the target compound’s sulfamoyl group may also interact with enzyme active sites, albeit in a different context .

Ethyl Acetate Derivatives

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

  • Structure: Shares the benzothiazole-ethyl acetate backbone but incorporates a cyanoacetate and indole group instead of sulfamoyl and benzoyl imino substituents.
  • These differences likely result in divergent biological activities compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₄H₂₅N₃O₆S₃ ~563.6* Sulfamoyl, N-benzyl-N-methylsulfamoyl, ethyl acetate
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide C₁₈H₁₈N₄O₃S₂ 402.5 Sulfamoyl, acetamide, dimethylbenzothiazole
(Z)-ethyl 2-(6-bromo-...acetate C₁₉H₁₇BrN₂O₅S₂ 497.4 Bromo, methylsulfonyl, ethyl acetate
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.4 Sulfamoylbenzoylurea, triazine

*Estimated based on structural similarity.

Research Findings and Implications

  • Structural Similarity vs. Bioactivity: While the target compound shares a benzothiazole core with analogs like those in , its unique sulfamoyl and sulfamido substituents may confer distinct binding affinities. For example, sulfamoyl groups are known to enhance interactions with enzymes like carbonic anhydrase or ALS .
  • Synthetic Challenges : The Z-configuration and steric bulk of the N-benzyl-N-methylsulfamoyl group may complicate synthesis compared to simpler analogs .
  • Methodological Considerations: Compound similarity assessments vary depending on descriptors (e.g., functional groups vs. 3D shape), as noted in .

Q & A

Q. What are the key intermediates and synthetic pathways for synthesizing (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Thiazole Core Formation : Reacting substituted bromoacetophenones with ethyl 2-(2-aminothiazol-4-yl)acetate under reflux in acetone, followed by basification and purification (e.g., using CH₂Cl₂ extraction) .
  • Sulfamoyl Group Introduction : Sulfonation using reagents like chlorosulfonic acid, followed by amidation with N-benzyl-N-methylamine .
  • Imine Linkage : Condensation of the sulfamoylbenzoyl chloride with the thiazole intermediate under anhydrous conditions (e.g., THF, catalytic triethylamine) .
  • Z-Isomer Control : Stereoselective synthesis via low-temperature reactions (<0°C) to favor the Z-configuration, monitored by NMR .

Q. Table 1: Key Intermediates

IntermediateRoleKey Reaction Conditions
Ethyl 2-(2-aminothiazol-4-yl)acetateThiazole coreReflux in acetone, NH₄OH basification
4-(N-benzyl-N-methylsulfamoyl)benzoyl chlorideSulfamoyl donorAnhydrous THF, 0°C

Q. How can researchers confirm the stereochemistry (Z-configuration) of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H NMR : Look for NOE (Nuclear Overhauser Effect) correlations between the imino proton and adjacent aromatic protons .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for Z/E isomers .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of the Z-isomer during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization can identify ideal conditions (e.g., −10°C in DMF with 5 mol% ZnCl₂) .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of imine formation .
  • Table 2: Yield Optimization
ConditionTemperature (°C)SolventCatalystYield (%)
125THFNone35
20DMFZnCl₂68
3−10DMFZnCl₂82

Q. How do researchers resolve contradictions in spectroscopic data for sulfamoyl-containing intermediates?

  • Methodological Answer : Contradictions (e.g., unexpected ¹³C NMR peaks) may arise from:
  • Tautomerism : Characterize using variable-temperature NMR to identify equilibrium states .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., over-sulfonated species) and adjust reaction stoichiometry .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) to identify functional group anomalies .

Q. What computational tools predict the reactivity of the sulfamoyl and imino groups in biological systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • SAR Studies : Compare with analogs (e.g., metsulfuron methyl ester) to identify activity trends .

Data Contradiction Analysis

Q. Why do some studies report varying biological activities for structurally similar thiazole derivatives?

  • Methodological Answer : Discrepancies may stem from:
  • Solubility Differences : Use logP calculations and adjust formulation (e.g., DMSO:PBS ratios) .
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
  • Metabolic Stability : Perform hepatic microsome assays to compare degradation rates .

Methodological Resources

  • Synthesis Protocols : Refer to multi-component reactions for thiazole derivatives (e.g., benzothiazole + ethyl bromocyanoacetate) .
  • Optimization Tools : Bayesian algorithms for reaction condition screening .
  • Characterization Standards : PubChem data for cross-referencing spectral libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.